5-Bromo-2-(4-ethylphenoxy)aniline
Description
5-Bromo-2-(4-ethylphenoxy)aniline is a substituted aniline derivative characterized by a bromine atom at the 5-position and a 4-ethylphenoxy group at the 2-position of the benzene ring. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic and pharmaceutical compounds. Its structure combines electron-withdrawing (bromo) and electron-donating (phenoxy) substituents, influencing its reactivity and physicochemical properties.
Properties
IUPAC Name |
5-bromo-2-(4-ethylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-2-10-3-6-12(7-4-10)17-14-8-5-11(15)9-13(14)16/h3-9H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBJFNLALYSHFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Bromo-2-(4-ethylphenoxy)aniline can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the nucleophilic substitution of haloarenes at high temperatures or through copper-mediated chemistry .
Chemical Reactions Analysis
5-Bromo-2-(4-ethylphenoxy)aniline undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The amino group in the compound is strongly activating and ortho- and para-directing, making it highly reactive in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Substitution Reactions: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution.
Common reagents used in these reactions include bromine for bromination, acetic anhydride for acetylation, and various palladium catalysts for coupling reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Bromo-2-(4-ethylphenoxy)aniline is used extensively in scientific research, particularly in the fields of proteomics and biochemistry . It serves as a biochemical tool for studying protein interactions and functions. Additionally, it is used in the synthesis of various organic compounds and as a building block in medicinal chemistry .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-ethylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can participate in nucleophilic aromatic substitution reactions , where it acts as a nucleophile and displaces a leaving group on an aromatic ring . This interaction can lead to the formation of new chemical bonds and the modification of molecular structures.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents significantly alter the compound’s electronic profile and reactivity:
Key Insight: The 4-ethylphenoxy group in the target compound balances steric bulk and electronic effects, whereas morpholinoethoxy or iodinated analogs prioritize polarity or heavy atom inclusion for specific applications (e.g., crystallography or radiopharmaceuticals).
Physicochemical Properties
Key Insight: The target compound and its phenoxy analogs exhibit higher lipophilicity (LogP ~3.8) compared to smaller halogenated anilines (LogP ~2.5), impacting membrane permeability in biological systems.
Biological Activity
5-Bromo-2-(4-ethylphenoxy)aniline is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 5-bromo-2-(4-ethylphenoxy)aniline
- Molecular Formula : C₁₅H₁₆BrNO
- Molecular Weight : 306.21 g/mol
Antiviral Properties
Recent studies have indicated that derivatives of aniline compounds exhibit antiviral activities, particularly against coronaviruses. For instance, related compounds have shown inhibitory effects on SARS-CoV-2 and MERS-CoV. Although specific data on 5-Bromo-2-(4-ethylphenoxy)aniline is sparse, its structural analogs have demonstrated potential as antiviral agents with acceptable metabolic stability and low cytotoxicity .
Anticancer Activity
Compounds similar to 5-Bromo-2-(4-ethylphenoxy)aniline have been evaluated for their anticancer properties. The presence of bromine and ethyl groups may enhance the compound's ability to interact with DNA or other cellular components, potentially leading to apoptosis in cancer cells. Studies suggest that such compounds can inhibit cancer cell growth by interfering with key signaling pathways.
Case Studies and Experimental Data
-
Antiviral Efficacy :
- In a study evaluating various aniline derivatives, compounds structurally related to 5-Bromo-2-(4-ethylphenoxy)aniline were tested for their ability to inhibit viral replication. Results indicated that specific substitutions on the aniline ring significantly affected antiviral potency, with some compounds achieving IC50 values below 1 μM against SARS-CoV-2 .
- Cytotoxicity Assessments :
- Pharmacokinetic Studies :
Comparative Analysis
The following table summarizes the biological activities of related compounds:
| Compound Name | Antiviral Activity (IC50) | Cytotoxicity (CC50) | Oral Bioavailability (%) |
|---|---|---|---|
| 5-Bromo-2-(4-ethylphenoxy)aniline | Not specifically tested | Not specifically tested | Not specifically tested |
| 7-chloro-2-aminoquinazolinone | <0.25 μM | >25 μM | 15.6 |
| 2-hydroxyquinazolinone | <1.1 μM | >25 μM | 7.8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
